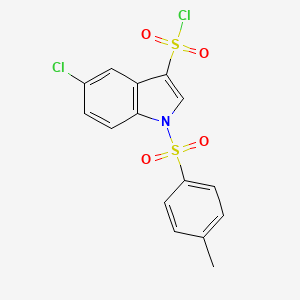
5-Chloro-1-(4-methylbenzenesulfonyl)-1H-indole-3-sulfonyl chloride
Descripción general
Descripción
This compound is also known as (5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid . It has a molecular weight of 350.59 . It is a white solid and should be stored at 0-8°C .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves multiple steps including nitration, conversion from the nitro group to an amine, and bromination . The specific synthesis process for this compound was not found in the search results.Molecular Structure Analysis
The InChI code for this compound is 1S/C14H12BClN2O4S/c1-9-2-4-11(5-3-9)23(21,22)18-8-13(15(19)20)12-6-10(16)7-17-14(12)18/h2-8,19-20H,1H3 .Aplicaciones Científicas De Investigación
Chloride Ions in Advanced Oxidation Processes
Chloride ions are prevalent in various aquatic environments and can react with strong oxidants generated from persulfate activation, leading to the formation of chlorine radicals. These radicals can directly react with organic compounds or generate other radicals involved in organic substrate transformation. This process is significant in water treatment technologies, where the understanding of chloride's role can enhance the degradation of pollutants and reduce the formation of toxic chlorinated by-products (D. Oyekunle et al., 2021).
Electrocatalytic Reduction of Perchlorate
Electrocatalytic reduction is a promising method for removing perchlorate from water, offering a fast and permanent conversion to chloride. This method's efficiency and selectivity are crucial for its application in water treatment, emphasizing the need for research on catalyst and electrode design to improve performance and reduce the formation of harmful by-products (Qi Yang et al., 2016).
Environmental Transformation of Chloride
The natural conversion of chloride to organic chlorine in terrestrial environments affects chloride's behavior in soil, impacting risk assessment models. This transformation suggests significant amounts of chloride can be organically bound, influencing its mobility and fate in environmental systems. Such insights are crucial for understanding chloride's environmental impact and the behavior of compounds containing chloride, including potential derivatives of the compound (G. Öberg & D. Bastviken, 2012).
Electrochemical Water Treatment
Electrochemical processes are investigated for removing contaminants from water, where the presence of chloride significantly affects treatment outcomes. These processes must be optimized to minimize the formation of toxic byproducts like chlorate and perchlorate. Research in this area highlights the potential of electrochemical methods for treating water contaminated with various organic and inorganic substances, possibly including reactions involving sulfonyl chloride groups (J. Radjenovic & D. Sedlak, 2015).
Safety And Hazards
Propiedades
IUPAC Name |
5-chloro-1-(4-methylphenyl)sulfonylindole-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO4S2/c1-10-2-5-12(6-3-10)24(21,22)18-9-15(23(17,19)20)13-8-11(16)4-7-14(13)18/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEGSZQQVDHDEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-(4-methylbenzenesulfonyl)-1H-indole-3-sulfonyl chloride | |
CAS RN |
1341039-18-6 | |
| Record name | 5-Chloro-1-(4-methylbenzenesulfonyl)-1H-indole-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1469456.png)
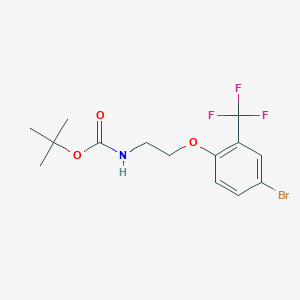
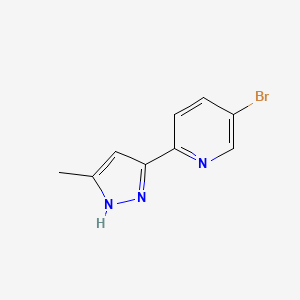

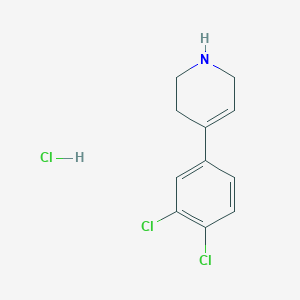
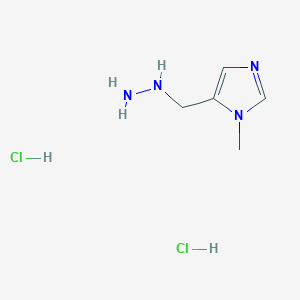
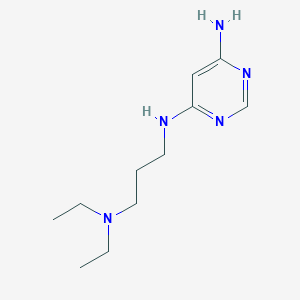

![Ethyl 2-[(3-aminophenyl)thio]-2-methylpropanoate](/img/structure/B1469471.png)
![4-({4-[(3-Fluorobenzyl)oxy]phenyl}sulfanyl)piperidine hydrochloride](/img/structure/B1469474.png)
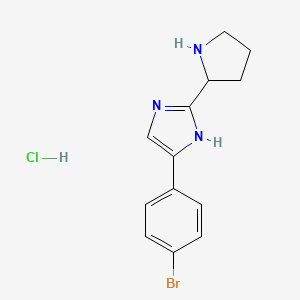

![2-Methyl-4-{[2-(methyloxy)ethyl]amino}-5-nitrobenzoic acid](/img/structure/B1469478.png)